1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane
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Overview
Description
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[25]octane is a complex organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the difluoro group: This can be achieved through a difluoromethylation reaction, often using reagents such as difluoromethyl sulfonium salts.
Attachment of the morpholine-4-sulfonyl group: This step involves the sulfonylation of the benzoyl group, typically using morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The difluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane: Lacks the morpholine-4-sulfonyl group, resulting in different chemical properties and biological activities.
6-[4-(Morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane: Lacks the difluoro group, which affects its binding affinity and reactivity.
Uniqueness
1,1-Difluoro-6-[4-(morpholine-4-sulfonyl)benzoyl]-6-azaspiro[2.5]octane is unique due to the combination of its spirocyclic structure, difluoro group, and morpholine-4-sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O4S/c19-18(20)13-17(18)5-7-21(8-6-17)16(23)14-1-3-15(4-2-14)27(24,25)22-9-11-26-12-10-22/h1-4H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCFUSZRIOEOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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